(S)-2-[(Diphenylphosphino)methyl]pyrrolidine
Overview
Description
“(S)-2-[(Diphenylphosphino)methyl]pyrrolidine” is a chiral catalyst and ligand . It has an empirical formula of C17H20NP and a molecular weight of 269.32 . It is used in the Ru-catalyzed regioselective lactonization of unsymmetrical 1,4-diols to give lactone lignans and in the preparation of vinylindanecarboxaldehyde by asymmetric intramolecular allylation of propenylbenzenepropanal .
Molecular Structure Analysis
The molecular structure of “(S)-2-[(Diphenylphosphino)methyl]pyrrolidine” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a diphenylphosphino group and a methyl group . The InChI key for this compound is IWRBGJKCDORZHK-HNNXBMFYSA-N .
Chemical Reactions Analysis
“(S)-2-[(Diphenylphosphino)methyl]pyrrolidine” is used as a catalytic ligand in the Ru-catalyzed regioselective lactonization of unsymmetrical 1,4-diols to give lactone lignans . It’s also used in the preparation of vinylindanecarboxaldehyde by asymmetric intramolecular allylation of propenylbenzenepropanal .
Physical And Chemical Properties Analysis
“(S)-2-[(Diphenylphosphino)methyl]pyrrolidine” is a liquid at room temperature . It has an optical activity of [α]22/D −24.0°, c = 0.5 in ethanol . The refractive index is n20/D 1.614 , and the density is 1.043 g/mL at 25 °C .
Scientific Research Applications
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Scientific Field: Organic Chemistry
- Application Summary : “(S)-2-[(Diphenylphosphino)methyl]pyrrolidine” is a chiral catalyst used in organic synthesis . It’s often used in reactions that require the creation of a new chiral center, ensuring that the product has the desired stereochemistry .
- Methods of Application : The exact methods of application can vary depending on the specific reaction. Generally, the catalyst is added to the reaction mixture, which then undergoes the desired transformation .
- Results or Outcomes : The use of “(S)-2-[(Diphenylphosphino)methyl]pyrrolidine” as a catalyst can lead to high yields and enantioselectivities in various organic reactions .
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Scientific Field: Material Science
- Application Summary : Pyrrolidine derivatives, including “(S)-2-[(Diphenylphosphino)methyl]pyrrolidine”, have been used in the synthesis of metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs) .
- Methods of Application : These compounds are incorporated into the framework during the synthesis process, often through a process known as solvothermal synthesis .
- Results or Outcomes : The incorporation of pyrrolidine derivatives into these frameworks can lead to materials with unique properties, such as high porosity and tunable functionality .
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Scientific Field: Green Chemistry
- Application Summary : Pyrrolidine derivatives, including “(S)-2-[(Diphenylphosphino)methyl]pyrrolidine”, have been used as organocatalysts in the synthesis of bio-based solvents .
- Methods of Application : In one example, N-methyl pyrrolidine was used as a catalyst in the methylation of isosorbide using dimethyl carbonate . The reaction conditions were optimized for high yield .
- Results or Outcomes : The use of pyrrolidine derivatives as catalysts can lead to the efficient synthesis of green solvents, such as dimethyl isosorbide .
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Scientific Field: Organophosphorus Chemistry
- Application Summary : Pyrrolidine derivatives, including “(S)-2-[(Diphenylphosphino)methyl]pyrrolidine”, have been used in the formation of carbon-phosphorus (C-P) bonds .
- Methods of Application : These compounds can be used as catalysts in reactions involving the addition of P-H bonds to unsaturated substrates .
- Results or Outcomes : The use of pyrrolidine derivatives as catalysts can lead to the efficient synthesis of organophosphorus compounds .
Safety And Hazards
“(S)-2-[(Diphenylphosphino)methyl]pyrrolidine” is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . It should be handled under inert gas and should not be allowed to contact with air . If it gets in the eyes, rinse cautiously with water for several minutes . It should be stored in a well-ventilated place and the container should be kept tightly closed .
properties
IUPAC Name |
diphenyl-[[(2S)-pyrrolidin-2-yl]methyl]phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20NP/c1-3-9-16(10-4-1)19(14-15-8-7-13-18-15)17-11-5-2-6-12-17/h1-6,9-12,15,18H,7-8,13-14H2/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRBGJKCDORZHK-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CP(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CP(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460741 | |
Record name | (2S)-2-[(Diphenylphosphanyl)methyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-[(Diphenylphosphino)methyl]pyrrolidine | |
CAS RN |
60261-46-3 | |
Record name | (2S)-2-[(Diphenylphosphanyl)methyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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